2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted at key positions:
- C2 position: A thioether-linked 2,5-dimethylbenzyl group, which may contribute to steric effects or modulate electronic properties compared to oxygen-based analogs.
- C7 position: A carboxamide group, a common pharmacophore in bioactive molecules for hydrogen bonding or target engagement.
Quinazoline derivatives are historically significant in medicinal chemistry, with applications as kinase inhibitors, antimicrobial agents, and anticancer compounds.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2S/c1-16(2)13-27-24(30)20-9-10-22-23(12-20)28-26(29(25(22)31)14-17(3)4)32-15-21-11-18(5)7-8-19(21)6/h7-12,16-17H,13-15H2,1-6H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVIWVVFUPDMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 2,5-dimethylbenzyl chloride with thiourea to form the corresponding thioether. This intermediate is then reacted with 3,4-dihydroquinazoline-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the quinazoline core, similar to the iodides in , where benzyl groups are introduced via nucleophilic substitution or coupling reactions .
Substituent Impact :
- Thioether vs. Ether/Oxygen Links : The thioether group in the target compound may confer greater metabolic stability compared to oxygen-based analogs, as sulfur is less prone to oxidative degradation.
- Bulkiness : The diisobutyl groups at N3/N1 contrast with smaller alkyl chains (e.g., pentyl in compound 67), likely increasing steric hindrance and altering binding pocket interactions .
Pharmacophoric Comparisons
Table 2: Pharmacophore and Property Analysis
*LogP estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations :
Hydrogen Bonding: The carboxamide group in both the target and compound 67 supports target engagement, while the quaternary ammonium in compound 26 lacks this feature, limiting its utility in non-ionic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
